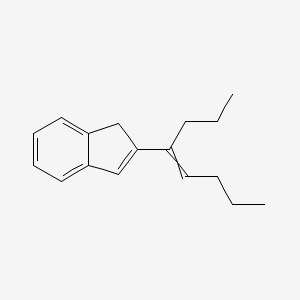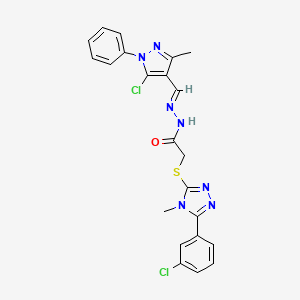
C22H19Cl2N7OS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C22H19Cl2N7OS Clenbuterol hydrochloride . It is a substituted phenylaminoethanol that has beta-2 adrenomimetic properties at very low doses. Clenbuterol hydrochloride is primarily used as a bronchodilator in the treatment of asthma and other respiratory disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Clenbuterol hydrochloride is synthesized through a multi-step process. The synthesis begins with the reaction of 4-amino-3,5-dichlorobenzyl chloride with tert-butylamine to form the intermediate compound. This intermediate is then reacted with 2-chloroethanol under basic conditions to yield Clenbuterol. The final step involves the conversion of Clenbuterol to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of Clenbuterol hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Clenbuterol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Clenbuterol can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in Clenbuterol.
Substitution: Halogen atoms in Clenbuterol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Clenbuterol can lead to the formation of various hydroxylated metabolites .
Aplicaciones Científicas De Investigación
Clenbuterol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry.
Biology: Studied for its effects on muscle hypertrophy and as a β2-adrenoceptor agonist.
Medicine: Investigated for its potential cardioprotective effects and use in treating respiratory disorders.
Industry: Utilized in the development of performance-enhancing drugs
Mecanismo De Acción
Clenbuterol hydrochloride exerts its effects by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and improved airflow in patients with asthma. Additionally, Clenbuterol has anabolic effects on skeletal muscle, making it a popular choice for performance enhancement .
Comparación Con Compuestos Similares
Similar Compounds
Salbutamol: Another β2-adrenergic agonist used as a bronchodilator.
Epinephrine: A non-selective adrenergic agonist with similar bronchodilatory effects.
Terbutaline: A β2-adrenergic agonist used for asthma and preterm labor
Uniqueness
Clenbuterol hydrochloride is unique due to its long-lasting effects and higher potency compared to other β2-adrenergic agonists. Its ability to promote muscle hypertrophy also sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C22H19Cl2N7OS |
|---|---|
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[[5-(3-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H19Cl2N7OS/c1-14-18(20(24)31(29-14)17-9-4-3-5-10-17)12-25-26-19(32)13-33-22-28-27-21(30(22)2)15-7-6-8-16(23)11-15/h3-12H,13H2,1-2H3,(H,26,32)/b25-12+ |
Clave InChI |
JKWLOSJTTHCOGJ-BRJLIKDPSA-N |
SMILES isomérico |
CC1=NN(C(=C1/C=N/NC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
SMILES canónico |
CC1=NN(C(=C1C=NNC(=O)CSC2=NN=C(N2C)C3=CC(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide](/img/structure/B12618055.png)
![Carbamic acid, N-[(6-hydroxybenzo[b]thien-2-yl)iminomethyl]-, 1,1-dimethylethyl ester](/img/structure/B12618057.png)

![2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one](/img/structure/B12618060.png)

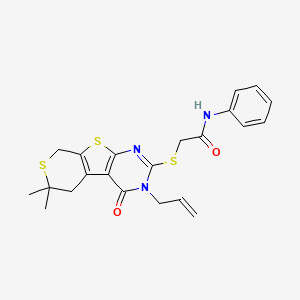
![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618082.png)
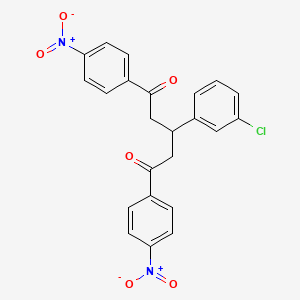
![(1S,4S)-2-[4-(Methanesulfonyl)phenyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12618089.png)
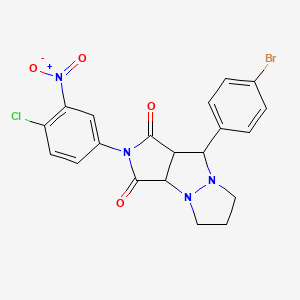

![3-[(5-Methylthieno[2,3-d]pyrimidin-4-yl)amino]pyridin-2(1H)-one](/img/structure/B12618102.png)
